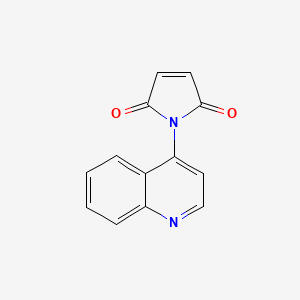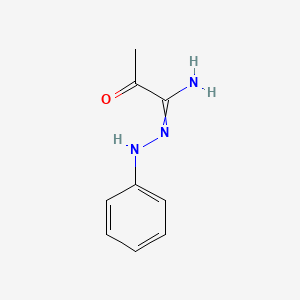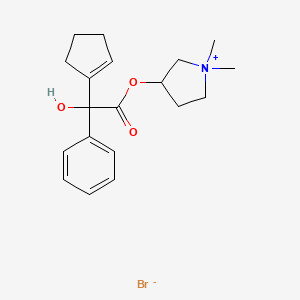
Dehydro Glycopyrrolate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydro Glycopyrrolate Bromide: is a chemical compound with the molecular formula C19H26NO3 • Br and a molecular weight of 396.32 g/mol . It is a quaternary ammonium compound and a derivative of glycopyrrolate, known for its anticholinergic properties . This compound is often used in pharmaceutical research and has various applications in medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Glycopyrrolate Bromide typically involves the reaction of N-methylpyrrolidin-3-ol with specific compounds, followed by additional steps . The process may include the use of cyclopentylhydroxyphenylacetyl as a key intermediate . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Dehydro Glycopyrrolate Bromide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Dehydro Glycopyrrolate Bromide has a wide range of applications in scientific research, including:
Mechanism of Action
Dehydro Glycopyrrolate Bromide exerts its effects by competitively inhibiting muscarinic receptors , particularly the M1 and M3 subtypes . This inhibition reduces the action of acetylcholine, leading to decreased secretions and muscle contractions in the affected areas . The compound’s molecular targets include bronchial smooth muscle and glandular tissues , where it helps alleviate symptoms like bronchoconstriction and excessive secretions .
Comparison with Similar Compounds
Glycopyrrolate: A closely related compound with similar anticholinergic properties.
Tiotropium Bromide: Another muscarinic antagonist used in the treatment of respiratory conditions.
Ipratropium Bromide: A short-acting anticholinergic agent used for similar therapeutic purposes.
Uniqueness: Dehydro Glycopyrrolate Bromide is unique due to its specific molecular structure and pharmacokinetic properties . It offers a distinct profile of receptor affinity and duration of action , making it suitable for particular therapeutic applications .
Properties
Molecular Formula |
C19H26BrNO3 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HLKFQJFWZXEVMJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
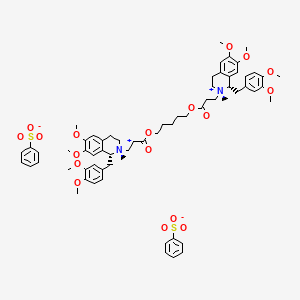
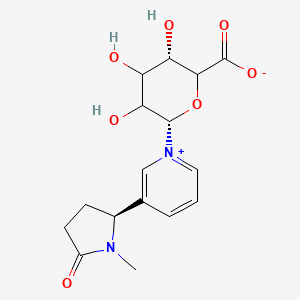
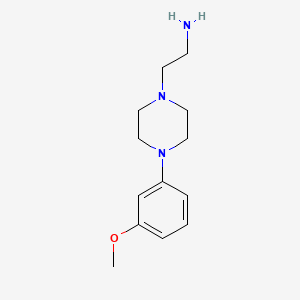
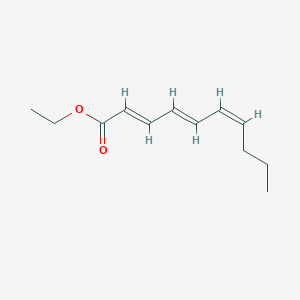
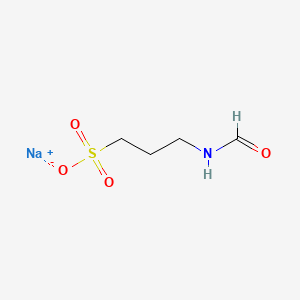
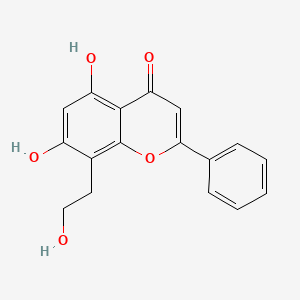
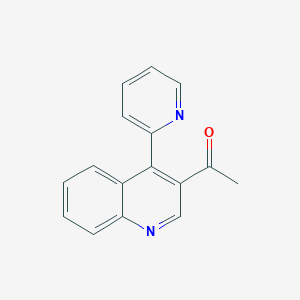
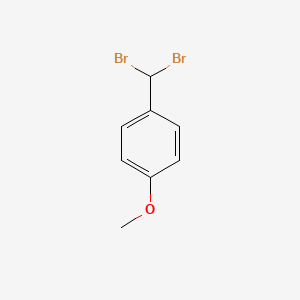
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
